4-(3-Chlorophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLSFZHXNFEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560663 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-57-2 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(3-Chlorophenyl)phenol
The synthesis of unsymmetrical biaryl compounds like this compound relies heavily on modern organic chemistry techniques that facilitate the formation of carbon-carbon bonds between two aromatic rings.
Palladium-catalyzed cross-coupling reactions are the most prominent methods for synthesizing biaryl phenols. youtube.comrsc.org The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose due to its tolerance of various functional groups and the relatively low toxicity and stability of its boronic acid reagents. organic-chemistry.org
The general synthesis of this compound via Suzuki coupling can be envisioned through two primary disconnection approaches:
Coupling of a 3-chlorophenylboronic acid derivative with a protected 4-halophenol (or triflate).
Coupling of a 4-(dihydroxyboryl)phenol derivative (or its protected form) with 1-chloro-3-halobenzene.
The catalytic cycle for the Suzuki reaction involves three key steps: youtube.com
Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (or triflate), inserting itself into the carbon-halogen bond and oxidizing to a Palladium(II) species. youtube.com
Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the Palladium(II) complex, replacing the halide. youtube.comorganic-chemistry.org The base activates the boronic acid, facilitating this exchange. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com
A variety of palladium catalysts, ligands, and basic conditions can be employed to optimize the reaction, with the choice depending on the specific substrates. organic-chemistry.org For instance, catalyst systems like Pd(OAc)₂/PCy₃ are effective for aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ is often used for aryl chlorides. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of these reactions, even enabling couplings with historically less reactive aryl chlorides. researchgate.net
| Reactant A | Reactant B | Catalyst System | Key Features |
| 3-Chlorophenylboronic acid | 4-Iodophenol (or its protected ether form) | Pd(PPh₃)₄, Na₂CO₃ | Standard Suzuki-Miyaura conditions. The hydroxyl group may require protection. |
| (4-Methoxyphenyl)boronic acid | 1,3-Dichlorobenzene | Pd catalyst with specialized ligand | Selective coupling at one chlorine atom can be challenging. |
| 4-Hydroxyphenylboronic acid | 1-Bromo-3-chlorobenzene | Pd(OAc)₂, phosphine ligand, K₃PO₄ | The free hydroxyl group is often compatible with modern catalyst systems. |
While cross-coupling reactions are dominant, other methods for constructing the biphenyl (B1667301) scaffold exist. Historically, reactions like the Wurtz-Fittig reaction, which involves the coupling of two aryl halides with sodium metal, were used for C(sp²)-C(sp²) bond formation, though they often suffer from a lack of selectivity and harsh conditions, making them less suitable for complex molecules. rsc.org
More contemporary metal-free approaches have also been developed. One such strategy is the oxidative cross-coupling of phenols with other arenes. soton.ac.uk This method can invert the typical nucleophilic reactivity of a phenol (B47542), allowing it to couple with another nucleophilic partner, such as an electron-rich benzene (B151609) derivative. soton.ac.uk For example, a phenol can be activated by a sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA), forming an aryloxysulfonium intermediate. soton.ac.uk This electrophilic intermediate can then be attacked by a second nucleophilic arene to form the biaryl C-C bond, with high selectivity for cross-coupling over homo-coupling. soton.ac.uk
Another approach involves multi-step sequences. For example, a Friedel-Crafts acylation of chlorobenzene (B131634) with a protected hydroxybenzoyl chloride could install the two rings, followed by reduction of the resulting ketone to form the biaryl linkage, although regioselectivity can be a significant challenge. rsc.org Biocatalytic methods, employing enzymes for organic synthesis, represent an emerging green alternative for creating complex molecules, potentially shortening synthetic routes and reducing environmental impact. acs.orgproquest.com
Derivatization Strategies and Functional Group Transformations
This compound possesses two key reactive sites: the nucleophilic phenolic hydroxyl group and the chlorophenyl ring, which can undergo substitution or further coupling.
The hydroxyl group is a versatile handle for functionalization. Derivatization is often performed for analytical purposes or to build more complex molecules. nih.govtandfonline.comscirp.org
Silylation: The phenol can be converted to a silyl (B83357) ether for applications like gas chromatography/mass spectrometry (GC/MS) analysis. A common reagent for this is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts rapidly to form the trimethylsilyl (B98337) ether derivative. nih.gov
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. For instance, 4-nitrobenzoyl chloride (4-NB-Cl) is used as a derivatizing agent for HPLC-UV analysis of phenols. scirp.orgresearchgate.netscirp.org The reaction is typically fast, proceeding to completion in minutes under basic conditions (e.g., in a borate (B1201080) buffer at pH 8.5). scirp.orgscirp.org
Etherification: The Williamson ether synthesis, where the phenoxide (formed by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate) reacts with an alkyl halide, is a classic method for preparing ethers.
| Derivative Type | Reagent(s) | Reaction Conditions | Application / Purpose |
| Trimethylsilyl Ether | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Acetone, room temperature | GC/MS Analysis nih.gov |
| 4-Nitrobenzoyl Ester | 4-Nitrobenzoyl chloride (4-NB-Cl), Borate buffer | pH 8.5, 50°C, 1 min | HPLC-UV Analysis researchgate.net |
| NBD Ether | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Borate buffer, pH 8.5, room temp, 5 min | HPLC-UV Analysis tandfonline.com |
| Alkyl Ether | Alkyl halide (e.g., Ethyl bromide), K₂CO₃ | DMF or Acetone, heat | Synthesis of more complex molecules |
The chlorine atom on the biphenyl system can be a site for further modification, although it is generally less reactive than a bromine or iodine atom in cross-coupling reactions. organic-chemistry.org
Further Cross-Coupling: With a sufficiently active catalyst system, the aryl chloride can undergo a second Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction to replace the chlorine atom with an aryl, alkynyl, or amino group, respectively. This allows for the synthesis of terphenyl systems or other complex derivatives.
Nucleophilic Aromatic Substitution (SNAr): This reaction is generally difficult for aryl chlorides unless the ring is activated by strongly electron-withdrawing groups in the ortho or para positions. For this compound, SNAr at the chlorine position would require harsh conditions and is not a favored pathway.
Electrophilic Aromatic Substitution: The biphenyl system can undergo electrophilic substitution reactions like nitration, halogenation, or acylation. The directing effects of the existing substituents (the para-hydroxylphenyl group is activating, the chloro group is deactivating) will determine the position of the new substituent on the chlorophenyl ring.
Biphenyl phenols are valuable building blocks for synthesizing larger, more complex structures, including those containing heterocyclic rings, which are common in medicinal chemistry and materials science. rsc.orgnih.gov
One strategy involves using the phenolic hydroxyl group as a nucleophile to form part of a heterocyclic ring. For example, reaction with 2-isothiocyanato-quinazolin-4-one derivatives can lead to the formation of new hybrid molecules where the biphenyl phenol scaffold is linked to a quinazolinone core via a thioacetohydrazone linker. nih.gov
Another approach involves a multi-step synthesis where the biphenyl structure is built first, and then subsequent reactions form a heterocyclic ring. For example, the phenolic derivative could undergo a Pechmann condensation with a β-ketoester to form a coumarin (B35378) ring, or it could be used in a Skraup synthesis to form a quinoline. The synthesis of 2-pyridones, for instance, can be achieved through various condensation reactions involving 1,5-dicarbonyl compounds and an ammonia (B1221849) source, a scaffold to which the this compound moiety could be attached. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Medicinal Chemistry
In medicinal chemistry, the 4-(3-chlorophenyl)phenol scaffold is a valuable building block. As previously mentioned, it has been utilized in the synthesis of steroid sulfatase (STS) inhibitors. acs.orgnih.gov STS is an enzyme implicated in hormone-dependent cancers, and its inhibition is a promising therapeutic strategy. The synthesis of a library of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol analogs, starting from intermediates like 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol, has allowed for the exploration of structure-activity relationships and the identification of potent inhibitors. acs.orgnih.gov
Materials Science
While direct applications of this compound in materials science are not extensively documented, its structural motifs are relevant. Biphenyl-containing polymers are known for their thermal stability and mechanical strength. The introduction of a chlorine atom can further modify the properties of such polymers, potentially enhancing flame retardancy or altering their electronic characteristics. Research in this area often involves the synthesis of monomers derived from functionalized biphenyls, for which this compound could serve as a starting material.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For substituted phenylphenols, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com These theoretical calculations provide a fundamental understanding of the molecule's ground state and are crucial for interpreting experimental data. researchgate.netmaterialsciencejournal.org The results of DFT studies are often validated by comparing calculated data, such as bond lengths and angles, with experimental results from techniques like X-ray crystallography. nih.gov
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govnih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, classifying the molecule as 'hard', whereas a small gap indicates a more polarizable and reactive 'soft' molecule. nih.gov
For related Schiff base compounds, the HOMO and LUMO orbitals are often delocalized over the phenyl rings and the connecting bridge. nih.goviucr.org The HOMO-LUMO energy gap for a similar molecule, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, was calculated to be 4.069 eV. iucr.org In many such compounds, the electronic excitation from HOMO to LUMO is characterized as a π–π* transition. nih.gov This analysis is vital for understanding electronic properties and predicting the nature of electronic transitions observed in UV-Vis spectroscopy. tandfonline.commaterialsciencejournal.org Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), ionization potential (IP), and electron affinity (A) can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govnih.gov
Table 1: Calculated Quantum Chemical Parameters for a Related Compound Data derived from a study on (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol.
| Parameter | Definition | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.270 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.201 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.069 |
| Ionization Potential (IP) | I = -EHOMO | 6.270 |
| Electron Affinity (A) | A = -ELUMO | 2.201 |
| Chemical Hardness (η) | η = (IP - A) / 2 | 2.035 |
| Chemical Softness (S) | S = 1 / (2η) | 0.246 |
| Electronegativity (χ) | χ = (IP + A) / 2 | 4.236 |
| Source: nih.goviucr.org |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.goviucr.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. nih.gov Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov
In studies of related phenolic compounds, the negative potential is often localized around electronegative atoms like oxygen, making them the most reactive sites for electrophilic interactions. tandfonline.comiucr.org Conversely, the positive potential is generally found around hydrogen atoms. materialsciencejournal.orgiucr.org For instance, in (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the most negative region was found on the oxygen atom, while the most positive region was localized on a specific hydrogen atom, identifying these as the primary sites for intermolecular interactions. iucr.org This analysis provides crucial information for understanding hydrogen bonding and other non-covalent interactions that govern molecular recognition. nih.gov
Theoretical vibrational frequency calculations are performed to complement and aid in the assignment of experimental infrared (IR) and Raman spectra. tandfonline.comniscpr.res.in Using DFT methods, the harmonic vibrational frequencies of the molecule are computed in its optimized ground state. researchgate.net However, these calculated frequencies often overestimate the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. niscpr.res.in To correct this, the computed frequencies are typically scaled by an empirical factor, which leads to better agreement with experimental data. niscpr.res.in
For substituted 4-phenylphenols, DFT/B3LYP calculations have shown good correlation with experimental FT-IR and FT-Raman spectra after scaling. tandfonline.com The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of the vibrational modes, indicating the contribution of different internal coordinates to each normal vibration. researchgate.nettandfonline.com For example, C-Cl stretching modes in related molecules are generally observed in the 850-550 cm⁻¹ region. researchgate.net In a study on a thiazolidinone derivative containing a 3-chlorophenyl group, the C-Cl stretching vibration was observed experimentally at 712 cm⁻¹ and calculated at 699 cm⁻¹. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a compound and the stability of its interactions with biological targets, such as proteins or DNA. researchgate.netsciepub.com By simulating the behavior of the ligand within the binding site of a target, MD can reveal key information about the stability of the complex, the nature of intermolecular forces, and the dynamic changes that occur upon binding. tandfonline.com For example, MD simulations have been used to assess the binding affinity and stability of complexes involving various heterocyclic compounds containing chlorophenyl groups with target enzymes. researchgate.netsciepub.com
Molecular Docking Studies in Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Docking algorithms score different binding poses based on factors like binding energy, which helps in identifying potential lead compounds. arabjchem.org
Derivatives containing a chlorophenyl moiety have been the subject of numerous docking studies. For example, compounds with a chlorophenyl group have been docked into the active sites of enzymes like cyclooxygenase (COX) to predict their anti-inflammatory potential. researchgate.netarabjchem.org These studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. researchgate.net The binding affinities calculated from docking studies often show a good correlation with experimentally determined biological activities. arabjchem.orgbenthamopen.com
Table 2: Example of Molecular Docking Results for Related Compounds Data derived from a study on azetidin-2-one (B1220530) derivatives targeting the COX-II enzyme.
| Compound ID | Target | Binding Energy (Dock Score) |
| 3a | COX-II | -10.32 |
| 3e | COX-II | -11.82 |
| 3h | COX-II | -12.74 |
| Nimesulide (Standard) | COX-II | -10.11 |
| Source: arabjchem.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamopen.complos.org 3D-QSAR models, for instance, use steric and electrostatic fields around aligned molecules to predict their activity. plos.org
QSAR studies on various classes of compounds, including those with chlorophenyl groups, have been conducted to guide the design of new molecules with improved potency. benthamopen.complos.org These models help to identify which structural features and physicochemical properties are favorable or unfavorable for a particular biological activity. For example, in a QSAR study of 4-thiazolidinone (B1220212) derivatives, it was found that the presence of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO₂), on the phenyl ring was favorable for anti-inflammatory activity. benthamopen.com Such insights are crucial for the rational design and optimization of new therapeutic agents. plos.org
Pharmacokinetic and Toxicological Prediction (ADMET) Studies
In silico methods are crucial in the early stages of drug discovery and chemical safety assessment for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. ljmu.ac.uk For 4-(3-Chlorophenyl)phenol, direct experimental ADMET data is not extensively available in the public domain. However, computational models, leveraging data from structurally similar compounds, provide valuable insights into its likely pharmacokinetic and toxicological properties. ljmu.ac.ukresearchgate.net These predictions help in understanding the compound's potential behavior in a biological system.
The ADMET profile of a molecule is influenced by its physicochemical properties, such as molecular weight, lipophilicity (log P), and polar surface area (TPSA). scielo.br The presence of the chlorophenyl group and the phenolic hydroxyl group in this compound are key determinants of its ADMET characteristics. The chlorine atom, an electron-withdrawing group, can enhance biological activity, while the phenol (B47542) moiety can participate in metabolic reactions.
Detailed Research Findings:
Computational studies on related chlorinated biphenyls and phenolic compounds suggest that this compound would exhibit moderate lipophilicity, which influences its absorption and distribution. frontiersin.orgajchem-b.com The predicted properties from various computational tools indicate that the compound would likely adhere to Lipinski's "rule of five," suggesting good potential for oral bioavailability. scielo.brrsc.org
Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. echemcom.com Its molecular size and predicted lipophilicity fall within the range suitable for passive diffusion across the intestinal membrane.
Distribution: The volume of distribution (VDss) is predicted to be moderate, suggesting that the compound will distribute into tissues, but may also have a significant fraction bound to plasma proteins. scielo.br The presence of the chlorine atom can affect its binding characteristics.
Metabolism: The phenolic hydroxyl group is a primary site for phase II metabolic reactions, such as glucuronidation and sulfation. The aromatic rings are potential sites for hydroxylation mediated by Cytochrome P450 (CYP) enzymes. Studies on similar structures indicate that metabolism is a key clearance pathway.
Excretion: The metabolites of this compound are expected to be more water-soluble and readily excreted through renal pathways.
Toxicity: Toxicity predictions for chlorinated phenols and biphenyls vary. frontiersin.orgmdpi.com While some computational models suggest that compounds with similar structures may not be mutagenic (Ames test negative), there is a potential for other toxicities, such as hepatotoxicity or endocrine disruption, which are known concerns for this class of compounds. ajchem-b.commdpi.com The toxicity is highly dependent on the specific pattern of chlorine substitution on the phenyl rings. frontiersin.org
The following table summarizes the computationally predicted ADMET properties for this compound, based on analyses of structurally related compounds and common in silico modeling platforms.
Table 1: Predicted ADMET Profile of this compound
| Parameter | Prediction | Rationale/Supporting Evidence |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Adherence to Lipinski's and Veber's rules for oral bioavailability is common for compounds of similar size and polarity. ljmu.ac.ukscielo.br |
| Caco-2 Permeability | Moderate to High | Biphenyl (B1667301) and phenol derivatives often show good permeability in Caco-2 cell models, which simulate the intestinal barrier. ljmu.ac.uk |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | The lipophilic nature imparted by the chlorophenyl group suggests significant binding to plasma proteins like albumin. |
| CNS Permeability | Low to Moderate | While lipophilic, the compound may be a substrate for efflux transporters at the blood-brain barrier, limiting CNS penetration. |
| Metabolism | ||
| CYP450 Inhibition | Potential Inhibitor (e.g., CYP2C9, CYP3A4) | Phenolic compounds and chlorinated aromatics are known to interact with various CYP isoforms. |
| Major Metabolic Pathways | Glucuronidation, Sulfation, Oxidation | The phenolic -OH group is a primary target for conjugation. The aromatic rings are susceptible to CYP-mediated oxidation. |
| Excretion | ||
| Primary Route | Renal | Metabolites are expected to be sufficiently polar for excretion via the kidneys. |
| Toxicity | ||
| Ames Mutagenicity | Negative | Many similar small aromatic compounds are non-mutagenic in Ames assays. ajchem-b.com |
| hERG Inhibition | Low to Moderate Risk | The potential for hERG channel inhibition, a marker for cardiotoxicity, needs to be considered for biphenyl-like structures. ljmu.ac.uk |
| Hepatotoxicity | Potential Risk | Chlorinated phenolic compounds have been associated with liver toxicity. |
Biological and Pharmacological Activities
Anticancer Potential and Mechanisms of Action
Derivatives of 4-(3-Chlorophenyl)phenol have been investigated for their anticancer properties, demonstrating a range of activities from enzyme inhibition to the induction of cell death in cancer cell lines.
Steroid Sulfatase (STS) Inhibition: Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens and androgens, which can stimulate the growth of hormone-dependent cancers like breast cancer. nih.govsemanticscholar.orgnih.gov STS hydrolyzes inactive steroid sulfates, such as estrone-3-sulfate (E1S), into their active forms. nih.govnih.gov Consequently, inhibiting STS is a key strategy in developing novel cancer therapies. nih.gov
Derivatives of this compound have emerged as potent STS inhibitors. Specifically, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol compounds, which incorporate the 3-chlorophenyl moiety, have shown significant inhibitory activity. nih.govacs.org For instance, the compound 4-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) (4a) and its analogues have been synthesized and evaluated. nih.govacs.org These compounds, featuring a 1,4-diphenyl-substituted 1,2,3-triazole ring that mimics the structure of natural STS substrates, inhibit the STS enzyme in the submicromolar range. nih.govacs.org In studies using STS isolated from human placenta, derivatives with halogen substituents, particularly iodine and di-chloro substitutions on the phenyl ring, demonstrated the most potent inhibitory effects. nih.govacs.org
In cellular assays using MCF-7 breast cancer cells, these compounds also showed high efficacy, with most derivatives capable of almost completely blocking STS enzymatic activity at a concentration of 100 nM. acs.org The potent inhibition of STS by these derivatives underscores their potential in treating hormone-dependent cancers by reducing the availability of growth-stimulating hormones. nih.gov
Tubulin Inhibition: Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. srce.hr Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. srce.hr Several compounds containing a chlorophenyl group have been identified as tubulin polymerization inhibitors, often acting at the colchicine-binding site. srce.hrnih.gov
Novel thiazole (B1198619) derivatives incorporating a 4-chlorophenyl group have been developed and evaluated as tubulin polymerization inhibitors. frontiersin.org For example, a series of 2,4-disubstituted thiazole derivatives showed potent inhibition of tubulin polymerization, with some compounds surpassing the activity of the reference drug combretastatin (B1194345) A-4 (CA-4). frontiersin.org Similarly, β-lactam analogues of CA-4 containing a 4-chlorophenyl group have been designed to act as colchicine-binding site inhibitors, demonstrating antiproliferative activity by disrupting microtubule assembly. nih.gov
The proliferation of cancer cells is characterized by dysregulated cell cycle progression. Compounds that can modulate the cell cycle, for instance by inducing cell cycle arrest or apoptosis (programmed cell death), are valuable as potential anticancer agents.
Derivatives containing the chlorophenyl structure have been shown to influence the cell cycle in various cancer cell lines. Studies using flow cytometry have revealed that these compounds can induce cell cycle arrest at different phases. For example, treatment of uterine leiomyoma cells with α-Cyano-3-phenoxybenzyl α-(4-chlorophenyl)-iso-valerate (Fenvalerate) significantly increased the percentage of cells in the S phase while decreasing the population in the G0-G1 phase. nih.gov Other chlorophenyl-containing compounds, such as certain thiosemicarbazides and 1,3,4-thiadiazole (B1197879) derivatives, cause an increase in the sub-G1 population, which is indicative of apoptosis. mdpi.commdpi.com In LNCaP prostate cancer and G-361 melanoma cells, a chlorophenyl-containing thiosemicarbazide (B42300) led to a significant increase in early and late apoptotic cells. mdpi.com Similarly, treatment of HepG2 and MCF-7 cells with 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives resulted in cell cycle arrest at the S and G2/M phases, respectively. mdpi.com
The cytotoxic effect of this compound derivatives has been assessed against a variety of human cancer cell lines. These in vitro studies are crucial for determining the anticancer potential and selectivity of new compounds.
Derivatives based on the 1,3,4-thiadiazole scaffold featuring a 5-(4-chlorophenyl) group have demonstrated significant cytotoxicity. mdpi.comekb.eg For instance, compound 3 in one study, which elaborated the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine scaffold with a p-tolyl sulfonamide moiety, showed potent growth inhibitory effects against MCF-7 (breast), HepG2 (liver), HCT116 (colon), and A549 (lung) cancer cell lines, with IC₅₀ values of 17.76 µM, 4.78 µM, 2.32 µM, and 4.40 µM, respectively. ekb.eg Importantly, this compound displayed a much weaker effect on normal WI-38 cells (IC₅₀ = 136.53 µM), indicating selective cytotoxicity towards cancer cells. ekb.eg Other studies on thiadiazole and oxadiazole derivatives have also reported cytotoxicity against cell lines such as HT-29 (colorectal) and DLA (Dalton's Lymphoma Ascites). sci-hub.se
The table below summarizes the in vitro cytotoxicity of various chlorophenyl-containing compounds against several cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-p-tolyl sulfonamide (Compound 3) | MCF-7 (Breast) | 17.76 | ekb.eg |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-p-tolyl sulfonamide (Compound 3) | HepG2 (Liver) | 4.78 | ekb.eg |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-p-tolyl sulfonamide (Compound 3) | HCT116 (Colon) | 2.32 | ekb.eg |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-p-tolyl sulfonamide (Compound 3) | A549 (Lung) | 4.40 | ekb.eg |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4i) | MCF-7 (Breast) | 2.34 µg/mL | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4i) | HepG2 (Liver) | 3.13 µg/mL | mdpi.com |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione (Compound 15) | HT-29 (Colorectal) | 0.78 | sci-hub.se |
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione (Compound 15) | HepG2 (Liver) | 0.26 | sci-hub.se |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] methyl}-4-phenyl-1,3-thiazol-2-amine (Compound 60) | MCF-7 (Breast) | 132 µg/mL (LD₅₀) | sci-hub.se |
| FiVe1 Derivative (Compound 4e) | HT-1080 (Fibrosarcoma) | 0.044 | nih.gov |
Following promising in vitro results, the anticancer effects of lead compounds are often evaluated in vivo using animal models. Such studies provide critical information on a compound's efficacy and behavior in a whole organism.
For the class of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol STS inhibitors, in vivo studies have been conducted. nih.gov The five most active compounds from an in vitro screening were advanced to in vivo testing in a 67NR mouse mammary gland carcinoma model. nih.gov One derivative, 4-(1-(3,5-diCl-phenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (compound 4b), was found to induce tumor growth inhibition of up to 51% at a dose of 50 mg/kg, with no evidence of toxicity or side effects. nih.govacs.org These findings highlight the therapeutic potential of this class of compounds in a living system.
Antimicrobial Activities (Antibacterial, Antifungal)
In addition to anticancer potential, derivatives incorporating the this compound structure have been explored for their ability to combat microbial infections.
Research into chlorophenyl-containing compounds has revealed activity against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. The presence of a chlorine atom on the phenyl ring is often associated with enhanced antimicrobial potency, potentially by increasing the lipophilicity of the compound and facilitating its passage through microbial cell membranes. medwinpublishers.com
Antibacterial Activity: Various classes of compounds, such as pyrazolines, oxazaphosphinines, and Schiff bases containing a chlorophenyl group, have been synthesized and tested against pathogenic bacteria. medwinpublishers.comaip.orgarkat-usa.org For example, a pyrazoline derivative, 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol, was shown to inhibit the growth of Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, and Shigella flexneri. aip.org Similarly, a series of 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo[e] nih.govaip.orgbeilstein-journals.orgoxazaphosphinine 2-oxides inhibited the growth of both Gram-positive and Gram-negative bacteria at a concentration of 40 µg/mL. arkat-usa.org
Antifungal Activity: The antifungal potential of these compounds has also been established. A triazole derivative, 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol, exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against the fungus Aspergillus niger. beilstein-journals.org Schiff base complexes have also demonstrated activity against fungi like Candida albicans and Aspergillus niger. medwinpublishers.comresearchgate.net In many cases, metal complexes of these chlorophenyl-containing ligands show enhanced antimicrobial activity compared to the ligands alone. medwinpublishers.com
The table below presents the antimicrobial activity of selected chlorophenyl-containing compounds against various pathogens.
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition mm / Concentration µg/mL) | Reference |
|---|---|---|---|
| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Staphylococcus aureus | 4.75 mm / 100 | aip.org |
| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Bacillus cereus | 2.50 mm / 500 | aip.org |
| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Bacillus subtilis | 4.50 mm / 300 | aip.org |
| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Escherichia coli | 4.75 mm / 500 | aip.org |
| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol | Shigella flexneri | 3.75 mm / 300 | aip.org |
| Cu(II) complex of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol | Escherichia coli | 16 mm | medwinpublishers.com |
| Cu(II) complex of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol | Staphylococcus aureus | 20 mm | medwinpublishers.com |
| Cu(II) complex of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol | Aspergillus niger | 17 mm | medwinpublishers.com |
| Cu(II) complex of 2-{(E)-[(4-Chlorophenyl)Imino]Methyl}Phenol | Candida albicans | 16 mm | medwinpublishers.com |
| 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | Aspergillus niger | MIC: 25 µg/mL | beilstein-journals.org |
Specific Pathogen Targeting
Derivatives of this compound have demonstrated activity against a variety of pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, a series of pyrazoline derivatives incorporating a chlorophenyl moiety showed inhibitory effects against these pathogens. One such compound, 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol, was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. aip.org Another study on synthesized pyrazole (B372694) compounds also reported activity against Bacillus subtilis, Staphylococcus aureus, and E. coli. scholarsresearchlibrary.com Similarly, various Schiff base ligands and their metal complexes, which can be derived from chloro-substituted phenols, have been tested for their antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans. medwinpublishers.comscilit.com
The antimicrobial efficacy is often influenced by the specific substitutions on the phenyl ring. For example, studies on N-substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides have shown effectiveness against S. aureus, B. subtilis, and C. albicans. The presence of electron-withdrawing groups like chlorine is often associated with enhanced antibacterial activity.
Interactive Table: Antimicrobial Activity of this compound Derivatives
| Compound Class | Pathogen | Activity Noted |
|---|---|---|
| Pyrazoline Derivatives | Staphylococcus aureus | Inhibition of growth aip.org |
| Pyrazoline Derivatives | Escherichia coli | Inhibition of growth aip.org |
| Pyrazole Derivatives | Bacillus subtilis | Active scholarsresearchlibrary.com |
| Pyrazole Derivatives | Staphylococcus aureus | Active scholarsresearchlibrary.com |
| Pyrazole Derivatives | Escherichia coli | Active scholarsresearchlibrary.com |
| Schiff Base Complexes | Staphylococcus aureus | Zone of inhibition observed medwinpublishers.com |
| Schiff Base Complexes | Escherichia coli | Zone of inhibition observed medwinpublishers.com |
| Schiff Base Complexes | Candida albicans | Zone of inhibition observed medwinpublishers.com |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of phenolic compounds and their derivatives are multifaceted. One proposed mechanism for azomethine derivatives, which can be synthesized from chlorophenols, involves their hydrolysis under acidic conditions to release active aldehydes that can act as alkylating agents. tandfonline.com For some derivatives, the antimicrobial activity is linked to their ability to interfere with microbial metabolic processes.
The lipophilicity of the compound can also play a crucial role. For Schiff base complexes, the increased lipophilic nature of the metal complex compared to the free ligand is thought to enhance its ability to permeate the lipid membrane of the bacterial cell, leading to greater antimicrobial activity. medwinpublishers.com This concept of cell permeability suggests that lipid-soluble materials are favored for passage through the cell's lipid membrane. medwinpublishers.com
Other Noteworthy Biological Modulations
Antimalarial Activity
Derivatives containing the chlorophenyl structure have shown promise as antimalarial agents. For example, aminomethylphenol compounds have demonstrated high in vitro activity against various strains of Plasmodium falciparum, including chloroquine-sensitive and resistant lines. asm.org Specifically, (4-(tert-butyl)-2-(tert-butylaminomethyl)-6-(4-chlorophenyl)phenol was found to be highly potent. asm.org
Furthermore, hybrid molecules combining a 4-aminoquinoline (B48711) structure with other chemical moieties have been investigated for their antimalarial effects. nih.govrsc.org Some of these hybrids, which may include a chlorophenyl group, are thought to exert their antimalarial effects by inhibiting enzymes crucial for the parasite's survival, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). nih.gov The substitution pattern on the phenyl ring can significantly influence the antiplasmodial activity, with some studies suggesting that increased lipophilicity can lead to higher intracellular concentrations and thus greater efficacy. mdpi.com
Anticonvulsant Properties and Receptor Interactions
Derivatives of this compound have been investigated for their potential as anticonvulsant drugs. A series of semicarbazones derived from 3-chloroaniline (B41212) were synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) method. researchgate.net
The mechanism of anticonvulsant action for some of these compounds may involve interaction with γ-aminobutyric acid type A (GABA-A) receptors or voltage-gated sodium channels. researchgate.netnih.gov Phenolic compounds are known to modulate the activity of GABA-A receptors, which are ligand-gated ion channels that play a key role in inhibitory neurotransmission in the central nervous system. frontiersin.orgmdpi.com For example, a study on 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), a related compound, found that its anticonvulsant activity is at least partially due to its effect on voltage-gated sodium channels. researchgate.net However, the same study showed that TP-315 did not significantly interact with GABA-A receptors. researchgate.netresearchgate.net
Enzyme Inhibition Beyond Cancer-Related Targets (e.g., Tyrosinase)
The inhibition of tyrosinase, a key enzyme in melanin (B1238610) production, is a target for agents aimed at treating hyperpigmentation disorders. jst.go.jp Derivatives of chlorophenyl compounds have been explored as tyrosinase inhibitors. A study on isoquinoline (B145761) urea/thiourea derivatives found that 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was a competitive inhibitor of tyrosinase. tandfonline.com
Research has also shown that incorporating a 3-chloro-4-fluorophenyl fragment into different chemical structures can enhance their tyrosinase inhibitory activity. nih.gov Molecular docking studies have supported these findings, suggesting that this structural feature is important for effective interaction with the enzyme's catalytic site. nih.gov
Hormone Receptor Modulation
Compounds with a chlorophenyl group have been identified as modulators of hormone receptors, particularly the estrogen receptor (ER). A series of 1,3,5-triazine-based compounds were found to be estrogen receptor modulators with selectivity for the ERβ subtype. pdbj.org One such compound, 4-(2-{[4-{[3-(4-CHLOROPHENYL)PROPYL]SULFANYL}-6-(1-PIPERAZINYL)-1,3,5-TRIAZIN-2-YL]AMINO}ETHYL)PHENOL, was identified through high-throughput screening. pdbj.org
Additionally, other studies have looked at substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands. nih.gov The interaction of such compounds with the estrogen receptor highlights their potential to modulate hormonal signaling pathways.
Toxicological Profiles and Cellular Responses
Chlorophenols and their derivatives represent a class of compounds with significant environmental and health implications due to their widespread use and persistence. nih.gov These substances are recognized for their potential to elicit a range of toxic effects, including histopathological changes, genotoxicity, and mutagenicity. nih.govcdc.gov The transformation of chlorophenols within organisms can sometimes lead to the formation of more toxic electrophilic metabolites capable of damaging critical cellular components like DNA and enzymes. nih.gov While this compound is classified as a possible carcinogen, detailed toxicological data, particularly concerning its specific cellular and genetic toxicity, remains largely uncharacterized in publicly available literature. pesticideinfo.org The toxicological profile is therefore constructed based on findings from closely related chemical structures.
Cytotoxicity Studies
Specific cytotoxicity studies detailing the effects of this compound on various cell lines are not readily found in the reviewed literature. However, research on other chlorophenols provides valuable insights into the potential cytotoxic mechanisms.
Studies on fibroblast L929 cells have been used to evaluate the comparative cytotoxicity of several chlorophenol compounds. This research demonstrates a clear structure-activity relationship, where the toxicity of chlorophenols correlates with their octanol-water partition coefficients (a measure of lipophilicity). As the degree of chlorination increases, the lipophilicity and, consequently, the cytotoxicity tend to increase. For instance, the effective concentrations required to cause a 50% reduction in cell viability (EC50) were determined for compounds like 4-chlorophenol (B41353) (CP), 2,4-dichlorophenol (B122985) (DCP), and others, showing that cytotoxicity increases with chlorination. apolloscientific.co.uk These studies suggest that chlorophenols can induce cell death through mechanisms that include both apoptosis (programmed cell death) and necrosis, depending on the specific compound and its concentration. apolloscientific.co.uk
Another study investigating eugenol-related compounds, including 2-allyl-4-chlorophenol, found that cytotoxicity was significantly associated with the compound's ability to produce stable phenoxyl radicals and its hydrophobicity. nih.gov
The following table summarizes the cytotoxic effects of various chlorophenols on L929 fibroblast cells after 24 and 48 hours of exposure. apolloscientific.co.uk
| Compound | EC50 at 24h (mmol/L) | EC50 at 48h (mmol/L) |
|---|---|---|
| 4-Chlorophenol (CP) | 2.18 | 1.18 |
| 2,4-Dichlorophenol (DCP) | 0.83 | 0.13 |
| 2,3,4-Trichlorophenol (TCP) | 0.46 | 0.08 |
| Pentachlorophenol (PCP) | 0.11 | 0.06 |
Genotoxicity and Mutagenicity Assessments
There is no specific data available from in vivo or in vitro assays on the genotoxicity or mutagenicity of this compound. The assessment of its potential to induce genetic damage relies on data from related substances.
Phenol (B47542), the parent compound, has yielded conflicting results in genotoxicity assays. While the majority of bacterial mutagenicity tests have been negative, some studies have reported mutations, DNA damage, and chromosomal alterations in mammalian cells in vitro. who.int In vivo genotoxic effects for phenol have also been observed, though they appear to be markedly dose-dependent. ser.nl
Chlorophenols as a class are known to have genotoxic potential. nih.gov For instance, some chlorophenol derivatives have been shown to induce oxidative DNA damage, and the formation of reactive semiquinone radicals from catechols (metabolites of some phenols) can damage cellular DNA. nih.gov In vitro studies on other complex molecules containing a chlorophenyl group, such as the chalcone (B49325) (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one, indicated a genotoxic effect in a mouse micronucleus assay but no mutagenic activity in the Ames test with Salmonella typhimurium strains. researchgate.net Similarly, the mammalian chromosome aberration test identified both Triclosan and Triclocarban, which are complex chlorinated phenyl ethers and ureas, as positive for genotoxicity. nih.gov
The table below summarizes genotoxicity findings for related compounds.
| Compound | Test System | Result | Reference |
|---|---|---|---|
| Phenol | Bacterial Mutagenicity Tests | Majority Negative | who.int |
| Phenol | Mammalian Cells (in vitro) | Positive (Mutations, Chromosomal Damage) | who.int |
| (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one | Ames Test (S. typhimurium) | Not Mutagenic | researchgate.net |
| (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one | Mouse Micronucleus Assay (in vivo) | Genotoxic | researchgate.net |
Histopathological Alterations
Specific studies detailing histopathological alterations resulting from exposure to this compound were not identified. However, studies on phenol and its chlorinated derivatives indicate that exposure can lead to tissue damage in various organs.
In animal studies, repeated oral exposure to phenol has identified the kidney, spleen, thymus, and central nervous system as primary target organs for toxicity. ser.nl For example, rats administered high oral doses of phenol for 14 days showed histopathological effects in these organs. ser.nl In contrast, long-term studies where phenol was administered in drinking water did not find histological abnormalities in the gastrointestinal tract of rats or mice. cdc.gov
Dermal exposure to chlorophenols can also cause significant tissue damage. In rabbits, intradermal injections of 1% and 2% aqueous solutions of 4-chlorophenol produced mild inflammation, while a 35% camphorated 4-chlorophenol solution caused a severe inflammatory response that included necrosis (tissue death). fishersci.com Neurological effects, including convulsions, have been observed in animals following dermal application of 4-chlorophenol and other related compounds. cdc.govcdc.gov
Structure Activity Relationship Sar Studies
Impact of Substitution Patterns on Biological Activity
The biological profile of biphenyl (B1667301) compounds, including 4-(3-Chlorophenyl)phenol, is highly sensitive to the nature, position, and number of substituents on the aromatic rings.
The position and number of chlorine atoms on the biphenyl scaffold are critical determinants of biological activity. Research on polychlorinated biphenyls (PCBs), which are structurally related, shows that both the degree and position of chlorination influence toxicity and biological interactions. oup.comnih.gov Generally, as chlorine substitution increases, the rate of biodegradation decreases, with isomers containing more than four chlorines being significantly less degradable. nih.govresearchgate.net
Table 1: Impact of Chlorine Substitution on Biological Activity
| Structural Feature | Observation | Biological Effect | Source |
|---|---|---|---|
| Increasing number of chlorine atoms | Degradation decreases as chlorine substitution increases. | Reduced biodegradability | nih.govresearchgate.net |
| ortho- or para-chlorophenyl substitution (on a pyridine (B92270) core) | Exhibited stronger inhibitory activity compared to meta-substituted analogs. | Selective Topoisomerase II inhibition | nih.gov |
| ortho-chlorine substitution (in PCBs) | Induces a non-coplanar ring configuration. | Confers distinct biological activities compared to planar congeners. | oup.com |
| Electron-withdrawing chloro group | Favorable for activity in certain azetidinone derivatives. | Enhanced anti-inflammatory and anticancer activity | ijrar.org |
The phenolic hydroxyl (-OH) group is a key functional group that significantly influences the biological activity of many aromatic compounds. mdpi.comnumberanalytics.com Its ability to donate a hydrogen atom allows it to act as a potent antioxidant by neutralizing free radicals. nih.gov This functional group is crucial for interacting with biological targets, often forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. mdpi.com
In various classes of bioactive molecules, the presence and position of a hydroxyl group on a phenyl ring are determining factors for potency and selectivity. For example, in studies of hydroxylated polychlorinated biphenyls (OHPCBs), the substitution pattern of the hydroxyl and chloro groups was critical for their inhibitory effect on human hydroxysteroid sulfotransferase. psu.edu Similarly, in a series of chalcone (B49325) derivatives, a dihydroxyphenyl ring was observed to form stabilizing hydrogen bonds within the enzyme active site. nih.gov The replacement of the phenolic hydroxyl group in JDTic analogues, a class of opioid receptor antagonists, with other functional groups like chloro or fluoro substituents resulted in compounds that retained potent and selective antagonist activity, demonstrating that while the hydroxyl is important, it can sometimes be bioisosterically replaced. nih.govacs.org
The introduction of linker groups between the two phenyl rings or the addition of other ring systems can dramatically alter the pharmacological properties of the core structure. These modifications can change the molecule's size, shape, flexibility, and polarity, thereby affecting its ability to bind to a target and its pharmacokinetic profile.
SAR studies on complex derivatives have shown the importance of these linkers. For example, in a series of tetrahydroisoquinoline-based compounds, the molecule was conceptually divided into several rings and linker regions for systematic modification. nih.gov The nature of these linkers was found to be critical for activity. Similarly, research on haloperidol (B65202) analogs identified that replacing a piperidinol moiety with a homopiperazine (B121016) ring and modifying the linker chain led to new compounds with altered receptor binding affinities. nih.gov
Table 2: Examples of Linkers and Additional Ring Systems
| Compound Series | Linker/Additional Ring | Impact on Activity | Source |
|---|---|---|---|
| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Pyridine ring | Central scaffold essential for selective topoisomerase II inhibition. | nih.gov |
| Benzoxazole (B165842) bearing azetidinone derivatives | Azetidinone ring | Introduction of this ring system led to compounds with anti-inflammatory and anticancer activity. | ijrar.org |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | 1,3,4-Oxadiazole ring and amino linker | Resulted in compounds with significant anticancer and promising antibacterial activities. | mdpi.com |
| Haloperidol analogs | Homopiperazine ring | Replacement of piperidinol with homopiperazine altered dopamine (B1211576) and serotonin (B10506) receptor binding profiles. | nih.gov |
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. ijrpr.com For a series of related compounds, a pharmacophore model can serve as a template for designing new molecules with improved potency and selectivity, a process known as lead optimization.
For biphenyl-containing structures, pharmacophore models often highlight the importance of the two aromatic rings, the distance and relative orientation between them, and the nature of key functional groups like hydrogen bond donors (e.g., phenolic -OH) and acceptors. nih.gov For instance, a pharmacophore analysis of biphenyl amide derivatives identified two hydrogen bond donors as crucial for key interactions with the target receptor. nih.gov Computational studies on 4,4'-dihydroxydiphenylmethane derivatives, which share features with this compound, were used to reveal the pharmacophore responsible for their activity. ajol.info
Once a pharmacophore is identified, lead optimization can proceed by making targeted structural modifications. This might involve altering substituent positions, replacing functional groups with bioisosteres (substituents with similar physical or chemical properties), or modifying linkers to improve the fit within the biological target. nih.gov This rational design approach aims to enhance desired activities while minimizing off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ajrconline.org These models use calculated molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) to predict the activity of new or untested compounds.
For phenolic and chlorinated aromatic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. psu.edu A 3D-QSAR model was developed for hydroxylated PCBs, which helped to understand their interactions with human sulfotransferases. psu.edu In another study on benzoxazole derivatives containing a substituted phenyl ring, 3D-QSAR studies revealed that the addition of bulky, electron-withdrawing groups on the phenyl ring would likely increase anti-inflammatory and anticancer activity. ijrar.org Similarly, QSAR models for thiazolidinone derivatives suggested that the presence of electron-withdrawing groups like -Cl on the phenyl ring was favorable for anti-inflammatory activity. benthamopen.com These models provide valuable predictive power, enabling the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process.
Table 3: Summary of QSAR Studies on Related Compounds
| Compound Class | Modeling Method | Key Finding | Source |
|---|---|---|---|
| Hydroxylated Polychlorinated Biphenyls (OHPCBs) | 3D-QSAR (CoMFA) | The model helped elucidate the roles of sulfotransferases in the metabolism and toxicities of OHPCBs. | psu.edu |
| Benzoxazole Azetidinone Derivatives | 3D-QSAR | Addition of bulky, electron-withdrawing groups at the phenyl ring was predicted to increase activity. | ijrar.org |
| 4-Thiazolidinone (B1220212) Derivatives | 3D-QSAR (kNN, PLRS, MLR) | Models suggested that electron-withdrawing groups (-Cl, -NO2) on the phenyl ring were favorable for activity. | benthamopen.com |
| Phenol (B47542) Derivatives | MLR, RBFNN | Developed predictive models for the toxicity of various substituted phenols against Tetrahymena pyriformis. | mdpi.com |
Environmental Presence, Fate, and Ecotoxicology
Occurrence and Distribution in Environmental Compartments (Air, Water, Soil, Sediment)
Chlorophenols, as a class of compounds, are recognized environmental pollutants originating from various industrial and agricultural activities. nih.gov Their presence in the environment is often linked to the manufacturing of pesticides, dyes, pharmaceuticals, and as by-products of water chlorination and the degradation of more complex chlorinated compounds. nih.govnih.gov While specific data on the environmental concentrations of 4-(3-chlorophenyl)phenol is limited in the provided search results, the general behavior of chlorophenols suggests its potential distribution across different environmental matrices.
Chlorophenols have been detected in ambient air, surface water, groundwater, and soil. cdc.gov Their release into the environment can occur through industrial wastewater discharges, the application of pesticides containing chlorophenolic structures, and leaching from landfills. cdc.govcpcb.nic.in Fly ash from various incineration processes also contributes to their widespread distribution. gov.bc.ca
The partitioning of chlorophenols in the environment is significantly influenced by pH. As weak acids, they can exist in either a protonated (phenol) or an ionized (phenolate anion) form. cdc.gov This characteristic affects their mobility and distribution. For instance, under neutral to alkaline conditions, their tendency to volatilize from water and moist soils decreases, while their mobility in soils increases. cdc.gov
Water: Chlorophenols are frequently found in industrial effluents and surface waters. cpcb.nic.in They can enter aquatic systems through direct discharge or as degradation products of pesticides like phenoxyherbicides. cpcb.nic.inpjoes.com Some chlorophenols can also be formed through natural processes, such as the decomposition of organic matter or synthesis by fungi and plants. cpcb.nic.inpjoes.com The presence of chlorophenols has been documented in drinking water, rainwater, groundwater, and urban runoff. nih.gov
Soil and Sediment: Adsorption is a primary process for chlorophenols in the environment, with a significant portion eventually binding to organic sediments. cdc.govgov.bc.ca The tendency of these compounds to partition into sediments increases with the degree of chlorination. cdc.gov Contamination of soil can occur from the use of wood preservatives, such as pentachlorophenol, around facilities like sawmills. cdc.govpjoes.com The degradation of herbicides like 2,4-D in soil can also lead to the formation of dichlorophenols. cdc.gov
The following table summarizes the environmental compartments where chlorophenols, and by extension potentially this compound, are found.
Table 1: Environmental Occurrence of Chlorophenols
| Environmental Compartment | Presence and Sources |
|---|---|
| Air | Detected in ambient air, particularly near industrial areas. cdc.govinchem.org |
| Water | Found in surface water, groundwater, drinking water, and rainwater from industrial discharges, pesticide runoff, and water treatment processes. cdc.govcpcb.nic.innih.gov |
| Soil | Occurs from the use of wood preservatives, degradation of pesticides, and landfill leaching. cdc.govpjoes.com |
| Sediment | A major sink for chlorophenols due to adsorption, with concentrations influenced by organic content. cdc.govgov.bc.ca |
Environmental Transformation and Degradation Pathways
Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence and fate. These pathways include biodegradation, photodegradation, and chemical reactions. The half-lives of chlorophenols can range from hours to months, depending on the specific compound and environmental conditions. gov.bc.ca
Biodegradation is a significant pathway for the breakdown of chlorophenols in the environment. gov.bc.ca The susceptibility of these compounds to microbial degradation is influenced by factors such as the degree of chlorination and the position of the chlorine atoms on the phenol (B47542) ring. cdc.gov
Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of monochlorophenols like 4-chlorophenol (B41353) typically involves oxidation by microorganisms to form chlorocatechols. nih.govresearchgate.net For instance, 4-chlorophenol is converted to 4-chlorocatechol. nih.gov This is followed by the cleavage of the aromatic ring. researchgate.net The presence of a co-substrate, such as phenol or glucose, can enhance the cometabolic transformation of 4-chlorophenol. researchgate.net Some bacterial strains, like Pseudomonas putida, can utilize phenol as a growth substrate to co-metabolically degrade 4-chlorophenol. nih.govmdpi.com
Anaerobic Biodegradation: In anaerobic environments, the primary degradation mechanism for chlorophenols is reductive dechlorination. researchgate.net This process involves the replacement of chlorine atoms with hydrogen, leading to the formation of less chlorinated phenols or phenol itself. researchgate.netjmb.or.kr
Photodegradation can contribute to the breakdown of chlorophenols, particularly in shallow waters with high levels of sunlight. gov.bc.ca The process involves the absorption of light energy, which can lead to the generation of reactive species and subsequent degradation of the compound. Recent research has focused on enhancing photodegradation efficiency using photocatalysts. For example, tin-modified TiO2 and graphitic carbon nitride-based nanocomposites have shown effectiveness in degrading 4-chlorophenol under UV or visible light irradiation. rsc.orgmdpi.comrsc.org These photocatalysts work by generating electron-hole pairs that initiate the degradation process. rsc.orgmdpi.com
Chemical hydrolysis and oxidation are generally considered less significant degradation pathways for chlorophenols in natural environments compared to biodegradation and photodegradation. gov.bc.ca However, under specific conditions, they can play a role. The phenolic hydroxyl group can be oxidized to form derivatives like quinones. evitachem.com Advanced oxidation processes, such as those involving Fenton's reagent (iron and hydrogen peroxide), can effectively oxidize phenolic compounds in wastewater. acs.orgnih.gov The synthesis of chlorophenols can sometimes involve a hydrolysis step, for example, the hydrolysis of chlorinated phenyl phosphate (B84403) to yield the chlorophenol product. google.com
Sorption and Leaching Behavior in Soil and Sediment
The interaction of this compound with soil and sediment is largely governed by sorption processes, which in turn affect its mobility and potential for leaching into groundwater. cdc.gov
Sorption is a key process that controls the distribution of chlorophenols between the solid and aqueous phases in soil and sediment. eeer.org The extent of sorption is influenced by the properties of the soil or sediment, such as organic matter content, and the physicochemical properties of the chlorophenol, including its hydrophobicity (log Kow). eeer.org Generally, the amount of chlorophenols sorbed increases with a higher number of chlorine atoms and, consequently, a higher log Kow. eeer.org
Experimentally determined organic carbon-water (B12546825) partition coefficients (Koc) for 4-chlorophenol in various soils range from 70 to 485.6, indicating moderate sorption potential. nih.gov The pH of the surrounding medium is a critical factor, as the ionized phenolate (B1203915) form is more mobile and less likely to sorb to soil particles than the protonated form. cdc.gov Therefore, under more alkaline conditions, the potential for leaching of chlorophenols increases. cdc.gov
The following table presents some reported Koc values for 4-chlorophenol.
Table 2: Soil Sorption Coefficient (Koc) for 4-Chlorophenol
| Soil Type | Koc Value | Reference |
|---|---|---|
| Various soils | 70 - 485.6 | nih.gov |
| Clay loam soil | 71 | nih.gov |
Bioaccumulation and Bioconcentration Potential in Aquatic Organisms
The potential for this compound to accumulate in aquatic organisms is an important aspect of its ecotoxicological profile. Bioaccumulation refers to the uptake of a chemical from all sources (water, food, sediment), while bioconcentration specifically refers to uptake from water.
The tendency of chlorophenols to bioaccumulate generally increases with the degree of chlorination and hydrophobicity (log Kow). waterquality.gov.au However, even less chlorinated phenols can be taken up by aquatic organisms. Fish can bioconcentrate chlorophenols, although they also possess efficient mechanisms for conjugation and elimination, resulting in a short half-life of less than a day in fish tissues. gov.bc.ca Therefore, the presence of high levels of chlorophenols in fish is indicative of ongoing or recent exposure. gov.bc.ca
The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in an organism from water. For 4-chlorophenol, an estimated BCF of 40 has been reported for aquatic organisms with about eight percent lipids. epa.gov When adjusted for the weighted average lipid content of consumed fish and shellfish (2.3%), the weighted average BCF is calculated to be 12. epa.gov Chlorophenols are generally considered to have a low to moderate potential for bioconcentration. cdc.gov
Studies on various aquatic species have shown the uptake of chlorophenols. For example, leeches have been found to bioaccumulate chlorophenols from both water and bottom sediments, with concentrations detected in both their external mucous coat and tissues. nih.gov
The following table summarizes the bioaccumulation potential of 4-chlorophenol.
Table 3: Bioaccumulation Data for 4-Chlorophenol
| Parameter | Value | Organism/Condition | Reference |
|---|---|---|---|
| Estimated Bioconcentration Factor (BCF) | 40 | Aquatic organisms (~8% lipids) | epa.gov |
Ecotoxicological Impacts on Aquatic and Terrestrial Biota
The release of this compound into the environment can have detrimental effects on a wide array of organisms. Its toxicity has been documented in microorganisms, as well as in various invertebrate and vertebrate species, highlighting its potential to disrupt ecological balance.
This compound demonstrates significant toxicity to microorganisms, which form the base of many ecosystems. researchgate.net Studies have shown that herbicides containing such phenolic compounds can interfere with essential microbial processes like respiration, photosynthesis, and cell growth. researchgate.net While detailed data on this compound's specific impact on a wide range of fungi is limited, the toxicity of chlorophenols to fungi generally decreases as the degree of dissociation increases. epa.gov The compound is known to be a degradation product of the fungicide boscalid, suggesting its potential to affect fungal communities in agricultural and natural environments. nih.gov
The ecotoxicological effects of this compound extend to both invertebrate and vertebrate species. nih.govnih.gov For invertebrates, which play crucial roles in nutrient cycling and as a food source, exposure to such chemicals can be harmful. d-nb.info While specific toxicity data for this compound on a broad range of invertebrates is not extensively detailed in the provided results, the impact of similar phenolic compounds on aquatic invertebrates is well-documented. nih.gov
In vertebrates, including fish, exposure to chlorophenols can lead to a range of adverse effects. nih.govbeyondpesticides.org Fish can absorb these compounds directly from the water through their gills. gov.bc.ca Sub-lethal concentrations of phenolic compounds can disrupt various enzymatic activities and lead to unpredictable physiological changes in fish. researchgate.net Long-term exposure may result in altered protein levels and increased oxidative stress. researchgate.net Furthermore, some chlorophenols are known to be immunotoxic, fetotoxic, and embryotoxic in vertebrates. gov.bc.ca
Table 1: Ecotoxicity of Selected Phenolic Compounds to Aquatic Organisms This table includes data for related phenolic compounds to provide context for the potential toxicity of this compound.
| Compound | Species | Exposure Duration | Toxicity Value (LC50/EC50) | Reference |
| Phenol | Tubifex tubifex (Aquatic Worm) | 96 hours | LC50 | researchgate.net |
| Phenol | Oncorhynchus mykiss (Rainbow Trout) | - | - | nih.gov |
| Cresols | Various aquatic organisms | - | - | nih.gov |
| 2,4-Dichlorophenol (B122985) | Pimephales promelas (Fathead Minnow) | - | - | gov.bc.ca |
Sources and Pathways of Environmental Release
The presence of this compound in the environment is primarily due to human activities, including industrial manufacturing, agricultural practices, and water treatment processes. pjoes.comnih.gov
Industrial processes are a significant source of chlorophenols entering the environment. pjoes.comcpcb.nic.inresearchgate.net Industries such as chemical manufacturing, pharmaceuticals, dyes, and plastics often produce wastewater containing these compounds. nih.govomicsonline.org For instance, a study of a local textile industry detected 4-chloro-3-methylphenol (B1668792) in effluent samples. ut.ac.ir If not adequately treated, these effluents can directly contaminate surface and groundwater. pjoes.comresearchgate.net The persistence of these compounds can lead to their accumulation in sediments and sludge from wastewater treatment facilities. epa.gov
A major pathway for the introduction of this compound into the environment is through the use and subsequent degradation of certain pesticides. pjoes.combeyondpesticides.org It is a known metabolite of the fungicide boscalid. nih.gov When pesticides containing this or related compounds are applied to agricultural fields, they can break down in the soil and water, releasing chlorophenols. pjoes.comekb.eg These degradation products can then be transported into rivers, lakes, and groundwater through runoff and leaching. beyondpesticides.org For example, 4-bromo-2-chlorophenol (B165030) is a primary degradation product of the insecticide profenofos. ekb.eg
The chlorination of water, a standard practice for disinfection in drinking water and wastewater treatment plants, can lead to the formation of various disinfection by-products (DBPs), including chlorophenols. who.intcdc.govnih.gov When water containing natural organic matter, such as phenols, undergoes chlorination, these compounds can react to form chlorinated derivatives. cdc.govnih.gov Studies have detected various chlorophenols in chlorinated drinking water, indicating that this is a potential, albeit often low-level, source of these contaminants in water supplies. who.intcdc.gov The reaction of chlorine with phenolic compounds can lead to the formation of various chlorinated and non-chlorinated ring cleavage products. nih.gov
Temporal Trends of Environmental Contamination
Detailed research on the specific temporal trends of environmental contamination by this compound is not extensively available in the public domain. However, the historical trends of related phenolic and chlorinated compounds can be inferred from studies on dated sediment cores, which serve as archives of past environmental pollution. nih.govusgs.gov These studies are instrumental in reconstructing the history of contamination for various persistent organic pollutants (POPs). nih.gov
The analysis of sediment cores from reservoirs and lakes allows for the establishment of historical trends in water quality within the river basins that feed them. usgs.gov For many industrial chemicals, a general pattern has been observed: concentrations in sediment layers begin to rise with the onset of large-scale production and use, peak during periods of high consumption, and in some cases, decline following regulatory actions and bans. nih.gov
For instance, studies on various POPs in the Seine River basin in France have shown distinct vertical distribution profiles in sediment cores, which correlate well with the history of their use and regulation. nih.gov This approach provides valuable insights into the long-term environmental fate of such compounds. nih.gov
Research on other phenolic compounds, such as alkylphenols in the Baltic Sea, has reconstructed their pollution history, revealing increasing concentrations from the mid-20th century. d-nb.info This increase has been linked to the onset of eutrophication in the 1960s and 1970s. d-nb.info Similarly, a study of an urban river system in Dar es Salaam, Tanzania, using a dated sediment core, found increasing concentrations of chlorinated paraffins (CPs) in sediment layers corresponding to the late 2010s. uio.nofrontiersin.org This suggests a possible shift in the global source regions of some POPs towards the Global South. uio.no
While specific data for this compound is lacking, the temporal trends for other chlorophenols were influenced by their widespread use as pesticides and in various industrial processes, followed by regulations in many parts of the world. publications.gc.cacpcb.nic.in For example, a Canadian report from the early 1980s noted that chlorophenols were ubiquitous in the Canadian environment at that time. publications.gc.ca Long-term monitoring of phenolic compounds in surface water and wastewater is crucial for tracking contamination trends, identifying pollution sources, and assessing the efficacy of control measures. mdpi.com
The following table summarizes findings on the temporal trends of some related phenolic and chlorinated compounds from sediment core studies, which can provide an indication of the expected environmental behavior of substances like this compound.
Table 1: Temporal Trends of Selected Phenolic and Chlorinated Compounds in Dated Sediment Cores
| Location/Study | Compound(s) | Observed Temporal Trend | Concentration Range/Peak | Time Period |
| Baltic Sea d-nb.info | 4-nonylphenol (NP) | Increasing concentrations from the early 1960s, with a rapid increase from the late 1980s/2000s depending on the location. | Surface sediment (0-1 cm): 15.80 - 239.88 ng/g dw | Post-1960s |
| 4-tert-octylphenol (OP) | Increasing concentrations from the early 1960s. | Surface sediment (0-1 cm): 5.61 - 13.01 ng/g dw | Post-1960s | |
| Dar es Salaam, Tanzania uio.nofrontiersin.org | Chlorinated Paraffins (CPs) | Steeply increasing concentrations in recent years. | 10-15 times increase in concentration. | 2016/2017 to 2019 |
| Seine River Basin, France nih.gov | Alkylphenols (APs) | Vertical distribution profiles in sediment cores correlate with usage history and regulations. | Up to 1.2 mg/kg | Not specified |
| Lake Thun, Switzerland pops.int | Polychlorinated Biphenyls (PCBs) | Concentrations peaked and then decreased following regulations. | Peak concentration of 18 ng/g dw, decreasing to 1.3 ng/g dw. | Peak around 1969, decreasing to 2004 |
This table presents data for related compounds to illustrate temporal trend analysis, as specific long-term historical data for this compound was not available in the reviewed sources.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating 4-(3-Chlorophenyl)phenol from other compounds in a mixture, allowing for its accurate identification and quantification.
Gas chromatography is a widely used method for the analysis of phenols, including this compound. epa.govchula.ac.thnemi.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. Fused-silica open-tubular (capillary) columns are often preferred over packed columns due to their superior resolution, selectivity, and sensitivity. epa.gov
For the analysis of underivatized phenols, a Flame Ionization Detector (FID) is commonly employed. epa.govnemi.gov However, to enhance volatility and improve chromatographic behavior, derivatization is a common strategy. epa.govnemi.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of phenolic compounds. scirp.orgtheseus.fiasianpubs.org HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for separating phenols. researchgate.netlcms.cz
HPLC offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. Detection is often achieved using a UV detector, as phenols absorb ultraviolet light. theseus.firesearchgate.net The selectivity of HPLC can be enhanced by optimizing the mobile phase composition and the type of stationary phase. lcms.cz For instance, studies have explored different stationary phase chemistries to improve the separation of chlorophenol isomers. lcms.cz
Table 1: Comparison of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. |
| Derivatization | Often required to improve volatility and peak shape. epa.govnemi.gov | Generally not required, but can be used to enhance detection. scirp.org |
| Detectors | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS). epa.govchula.ac.th | UV-Visible Detector, Fluorescence Detector, Mass Spectrometry (MS). theseus.fiscirp.org |
| Typical Column | Fused-silica open-tubular capillary columns. epa.gov | Reversed-phase C18 or other modified silica (B1680970) columns. researchgate.netlcms.cz |
Mass Spectrometry (MS) Applications and Coupled Techniques (e.g., LC-MS/MS)
Mass spectrometry (MS) is a highly sensitive and specific detection method that is often coupled with chromatographic techniques for the analysis of this compound. chula.ac.thjasco-global.com GC-MS combines the separation power of gas chromatography with the mass-selective detection of a mass spectrometer. chula.ac.thelixirpublishers.in This technique provides structural information, enhancing the confidence in compound identification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a particularly powerful tool for the determination of chlorophenols in various samples. researchgate.netulisboa.ptunl.pt This technique involves the coupling of HPLC with a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The resulting product ions are then detected by the second mass spectrometer (MS2). This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. unl.pt Atmospheric pressure chemical ionization (APCI) is a suitable ionization source for the analysis of chlorophenols by LC-MS. unl.pt
Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of this compound in complex matrices such as environmental water, soil, and biological tissues often requires extensive sample preparation to remove interfering substances and concentrate the analyte. researchgate.net
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. cdc.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of phenols from aqueous samples. researchgate.netresearchgate.netacs.org It utilizes a solid sorbent material, such as styrene-divinylbenzene copolymers, to retain the analyte of interest while allowing interfering compounds to pass through. ulisboa.pt The analyte is then eluted with a small volume of an organic solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a fused silica fiber coated with a polymeric stationary phase to extract analytes from a sample. researchgate.netacs.org The fiber can be directly immersed in the sample or exposed to the headspace above the sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, providing a large surface area for rapid extraction of the analyte into the organic phase.
The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. semanticscholar.org For the analysis of this compound, derivatization is often employed to:
Increase Volatility for GC Analysis: Phenols can be converted into more volatile ethers or esters. Common derivatizing agents include diazomethane (B1218177) and pentafluorobenzyl bromide (PFBBr). epa.govnemi.gov
Enhance Detector Response: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly improving the sensitivity of UV or fluorescence detection in HPLC. scirp.orgscirp.org Reagents such as 4-nitrobenzoyl chloride and 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride have been used for this purpose. scirp.orgnih.gov In-situ acetylation using acetic anhydride (B1165640) is another strategy that can be employed. oup.com
Detection Limits and Sensitivity in Environmental and Biological Samples
The detection limits and sensitivity for this compound analysis are highly dependent on the chosen analytical methodology, including the extraction, separation, and detection techniques.
For instance, a GC-based method for chlorophenols after derivatization reported a minimum detectable amount in the micrograms per liter (µg/L) range for river and surface waters. nih.gov HPLC methods coupled with pre-column derivatization and UV or fluorescence detection have achieved detection limits in the range of 0.001 to 0.05 mg/L in tap water. scirp.orgscirp.org
LC-MS/MS techniques, known for their high sensitivity, can achieve even lower detection limits. For example, an LC-MS/MS method for chlorophenols in food reported a quantification limit of 0.2 ng/g for 4-chlorophenol (B41353). researchgate.net Another study using LC-APCI-MS/MS reported detection limits down to 0.3 ng injected for chlorophenols. unl.pt The U.S. EPA has established a method detection limit of 0.36 µg/L for 4-chloro-3-methylphenol (B1668792) in water using a GC-based method. ecfr.gov The taste and odor threshold for 4-chlorophenol in water has been reported to be as low as 0.1 µg/L. epa.govepa.gov
Table 2: Detection Limits of 4-Chlorophenol in Various Matrices
| Analytical Method | Matrix | Detection Limit | Reference |
| GC after derivatization | River and Surface Water | 2 µg/L | nih.gov |
| HPLC-UV after derivatization | Tap Water | 0.02 mg/L | scirp.org |
| LC-MS/MS | Food | 0.2 ng/g | researchgate.net |
| GC-FID | Water | 0.36 µg/L (for 4-chloro-3-methylphenol) | ecfr.gov |
| Taste Threshold | Water | 0.1 µg/L | epa.govepa.gov |
Conclusion and Future Research Directions
Current Understanding of 4-(3-Chlorophenyl)phenol in Academic Contexts
The academic understanding of this compound and its derivatives reveals a multifaceted profile, primarily centered on their roles as intermediates in chemical synthesis and their potential biological activities. Research has established that chlorophenols, as a class of compounds, are significant environmental pollutants originating from industrial and agricultural activities. nih.gov They are recognized for their persistence and toxicity in the environment. nih.gov
Specifically, this compound has been utilized as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a key intermediate in the creation of 4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenol derivatives. acs.orgnih.gov These derivatives have been investigated as potent steroid sulfatase (STS) inhibitors, which are of interest for treating hormone-dependent diseases like breast cancer. acs.orgnih.gov The synthesis of these compounds often involves multi-step processes, including the conversion of anilines to azides and subsequent cycloaddition reactions. acs.orgnih.gov
Furthermore, the structural framework of this compound has been incorporated into the design of various heterocyclic compounds. For example, it has been used to synthesize 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, highlighting its utility in creating novel chemical entities with potential pharmacological relevance. mdpi.com The reactivity of the phenol (B47542) group allows for further modifications, such as in the synthesis of azo dyes and chalcones. researchgate.net
From a physicochemical perspective, while specific data for this compound is not extensively detailed in the provided results, general knowledge of chlorophenols suggests they are a focus of environmental and analytical chemistry. nih.gov Methods for their detection in various media are well-established, often involving chromatographic techniques. nih.gov The broader class of chlorophenols is known for its ecotoxicity and potential adverse health effects, including mutagenic and carcinogenic properties. nih.gov
Identified Knowledge Gaps and Research Challenges
Despite the existing research, several knowledge gaps and challenges remain in the comprehensive understanding of this compound.
Limited Toxicological Data: While the general toxicity of chlorophenols is acknowledged, specific toxicological data for this compound is sparse. nih.gov There is a need for detailed studies on its specific mechanisms of toxicity, potential for bioaccumulation, and long-term health effects.
Metabolic Pathways: The metabolic fate of this compound in biological systems is not well-documented. Understanding its biotransformation is crucial for assessing its potential persistence and the toxicity of its metabolites.
Environmental Fate and Transport: Comprehensive studies on the environmental degradation, persistence, and transport of this compound are lacking. Such research is vital for understanding its environmental impact and developing effective remediation strategies.
Full Spectrum of Biological Activity: Although its use as an intermediate in the synthesis of potential therapeutic agents is noted, the intrinsic biological activity of this compound itself has not been thoroughly investigated. acs.orgnih.gov Its potential effects on various biological targets remain an open area for research.
Optimization of Synthetic Routes: While synthetic methods exist, challenges related to yield, selectivity, and the use of environmentally benign catalysts persist. mdpi.com Developing more efficient and sustainable synthetic processes for this compound and its derivatives is an ongoing challenge. For example, the chlorination of phenols to produce specific isomers with high selectivity requires further research into effective catalytic systems. mdpi.com
Promising Avenues for Future Investigation
Future research on this compound could be directed toward several promising areas to fill the identified knowledge gaps and expand its potential applications.
Comprehensive Toxicological Profiling: In-depth toxicological studies, including in vitro and in vivo assays, are essential to determine the specific health risks associated with this compound. This should encompass studies on its carcinogenicity, mutagenicity, and endocrine-disrupting potential.
Pharmacological Screening: A systematic screening of this compound and its simple derivatives against a wide range of biological targets could uncover novel therapeutic applications beyond its current use as a synthetic intermediate.
Development of Novel Derivatives: The synthesis of new derivatives based on the this compound scaffold is a promising avenue for drug discovery. acs.orgnih.gov For example, exploring different substituents on the phenyl rings could lead to compounds with enhanced potency and selectivity as enzyme inhibitors or other therapeutic agents.
Bioremediation Studies: Investigating the potential for microbial degradation of this compound could lead to the development of effective bioremediation strategies for contaminated sites.
Advanced Analytical Methods: The development of more sensitive and rapid analytical methods for the detection and quantification of this compound in environmental and biological samples is crucial for monitoring its presence and exposure levels. nih.gov
Computational Modeling: Utilizing computational tools to predict the toxicity, metabolic fate, and potential biological activities of this compound and its derivatives can guide experimental research and accelerate the discovery process. materialsciencejournal.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-chlorophenyl)phenol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where a phenol derivative reacts with a 3-chlorophenyl halide. For example, analogous methods for chlorophenol derivatives use iron-chromium catalysts under controlled temperatures (80–120°C) to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization in ethanol ensures high purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H NMR (δ 7.2–7.5 ppm for aromatic protons) and mass spectrometry (expected molecular ion [M+H]⁺ at m/z 204.6) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify phenolic O–H stretching (3200–3600 cm⁻¹) and C–Cl vibrations (550–750 cm⁻¹).
- NMR : C NMR can distinguish the chlorophenyl moiety (C–Cl at ~125–135 ppm).
- GC-MS : Use a DB-5 column with helium carrier gas; retention time comparison against certified standards reduces false positives.
- HPLC : Reverse-phase methods with UV detection (λ = 270 nm) quantify impurities (<0.5% threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for chlorophenol derivatives like this compound?
- Methodological Answer : Systematic meta-analyses of existing studies (e.g., ATSDR’s Toxicological Profile for Chlorophenols) reveal that discrepancies often arise from variations in experimental models (e.g., in vitro vs. rodent studies) or exposure durations. To reconcile conflicts:
- Compare LD₅₀ values across species (e.g., rat oral LD₅₀ = 450 mg/kg vs. zebrafish LC₅₀ = 8.2 mg/L) .
- Assess metabolic pathways using liver microsome assays to identify species-specific detoxification mechanisms (e.g., glucuronidation vs. sulfation) .
Q. What computational models predict the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the compound’s geometry and electrostatic potential maps, revealing nucleophilic sites at the hydroxyl group. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes (e.g., CYP2E1) predicts binding affinities (ΔG = -8.2 kcal/mol) and metabolic fate .
Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl group meta to the phenol reduces ring activation, directing electrophiles (e.g., nitronium ions) to the para position. Kinetic studies (UV-Vis monitoring at 400 nm) show slower nitration rates (k = 0.03 M⁻¹s⁻¹) compared to unsubstituted phenol (k = 0.12 M⁻¹s⁻¹) .
Safety & Experimental Design
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .
- PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators if airborne particles exceed PAC-2 (23 mg/m³) .
- Spill Management : Absorb with diatomaceous earth, dispose as hazardous waste (EPA Code D003) .
Q. How can researchers design dose-response studies to evaluate chronic toxicity?
- Methodological Answer : Use OECD Test Guideline 452:
- Expose Wistar rats to 0–100 ppm in drinking water for 24 months.
- Monitor biomarkers (e.g., serum ALT for hepatotoxicity, urinary 8-OHdG for oxidative DNA damage).
- Apply Hill slope models to EC₅₀ calculations .
Data Analysis & Interpretation
Q. What statistical approaches are robust for analyzing non-linear toxicity thresholds?
- Methodological Answer : Use Bayesian hierarchical models to account for inter-study variability. For hormetic responses (low-dose stimulation), fit data to biphasic models like Brain-Cousens equations .
Q. How to validate the environmental persistence of this compound in soil?
- Methodological Answer : Conduct OECD 307 aerobic degradation tests:
- Spike soil (pH 6.5) with 10 mg/kg compound.
- Quantify residues via LC-MS/MS at 0, 30, 60, and 90 days.
- Calculate half-life (t₁/₂) using first-order kinetics (R² > 0.95 required) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
